![molecular formula C17H16ClN3O2S2 B2825743 (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897468-93-8](/img/structure/B2825743.png)
(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16ClN3O2S2 and its molecular weight is 393.9. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- These findings suggest that the compound may have therapeutic potential in managing inflammatory conditions .
- Further investigations are needed to understand the precise mechanisms underlying their analgesic effects .
- Further optimization and structure-activity relationship studies are essential to enhance its efficacy and safety .
Anti-Inflammatory Properties
Analgesic Activity
COX-1 Inhibition
5-Lipoxygenase (5-LOX) Inhibition
Potential Drug Development
In Silico Studies
Mechanism of Action
Target of Action
The primary target of this compound is the RNA polymerase PB1-PB2 subunits of the influenza A virus . These subunits are crucial for the virus’s replication process, making them a strategic target for antiviral drugs.
Mode of Action
The compound interacts with its target through strong binding interactions . This interaction likely inhibits the function of the RNA polymerase, thereby preventing the virus from replicating within the host cells.
Pharmacokinetics
The admet profiles of similar compounds suggestencouraging drug-like properties . This implies that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The compound has shown significant virus inhibitory activity against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1), with high selectivity index values and favorable toxicity profiles . This suggests that the compound’s action results in a reduction of viral load within the host, potentially alleviating symptoms and shortening the duration of the illness.
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-23-11-2-3-12-14(10-11)25-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)24-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBFBHJVFHIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.